REACTION_CXSMILES
|
[N+:1]([CH3:4])([O-:3])=[O:2].[CH3:5][C:6]([CH3:10])([CH3:9])[CH:7]=[O:8].C(N(CC)CC)C>CCOC(C)=O>[CH3:5][C:6]([CH3:10])([CH3:9])[CH:7]([OH:8])[CH2:4][N+:1]([O-:3])=[O:2]
|
Name
|
|
Quantity
|
5.87 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)(C)C
|
Name
|
|
Quantity
|
689 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for two days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with diluted HCl aqueous solution, and saturated NaCl aqueous solution respectively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a clear oil
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C[N+](=O)[O-])O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |